molecular formula C13H13NO5 B613169 (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid CAS No. 905442-42-4

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Cat. No. B613169
M. Wt: 263.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” is a derivative of coumarin, which is a heterocyclic compound. Coumarin and its derivatives are known for their wide spectrum of biological activities . They have been used in bioorganic chemistry, molecular recognition, and materials science .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, acetic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, and others is prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and 100% hydrazine hydrate .

Scientific Research Applications

Chemistry and Metabolism

The compound is related to broader categories of compounds with significant implications in biological systems. Notably, the chemistry and metabolism of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), have been extensively reviewed, highlighting their chemical, metabolic, nutritional, and statistical aspects. These compounds, by analogy, suggest the metabolic relevance of similar structured compounds in monogastric animals, including differences in absorption, enzymatic conversion, and utilization (Vázquez-Añón et al., 2017).

Drug Synthesis Applications

Levulinic acid (LEV), derived from biomass, exemplifies the utility of such compounds in drug synthesis. LEV and its derivatives, showcasing carbonyl and carboxyl functional groups, have shown potential in cancer treatment and medical material applications. This highlights the potential of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid in synthesizing drugs and related medical applications due to its structural features (Zhang et al., 2021).

Role in Cosmetic and Therapeutic Formulations

The broader class of hydroxy acids, to which the compound is related, plays a significant role in cosmetic and therapeutic formulations. Their applications range from treating photoaging, acne, and pigmentation disorders, showcasing the importance of understanding these compounds' chemistry and biological mechanisms (Kornhauser et al., 2010).

Biological Activities and Antioxidant Properties

The chemistry and biological activities of coumarins, including hydroxycoumarins, indicate their significant antioxidant, anticancer, and antimicrobial activities. These properties are attributed to the 2H-chromen-2-one core structure, suggesting the biological relevance of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid in developing new antioxidants and understanding their mechanism of action (Torres et al., 2014).

Future Directions

The future directions for the research on “(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” and its derivatives could include further exploration of their biological and pharmacological activities, development of novel coumarin-based anticancer agents, and investigation of their potential applications in bioorganic chemistry, molecular recognition, and materials science .

properties

IUPAC Name

(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQAKQQRJFWPOR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

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